molecular formula C17H15ClN4O2 B11456744 6-(2-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one

6-(2-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one

Cat. No.: B11456744
M. Wt: 342.8 g/mol
InChI Key: ZBMFTFAJAFULFD-UHFFFAOYSA-N
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Description

6-(2-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one typically involves the reaction of 2-chlorobenzylamine with 4-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The final product is subjected to rigorous quality control measures, including spectroscopic analysis and chromatographic techniques, to ensure its purity and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

6-(2-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The triazine ring and the attached functional groups play a crucial role in determining the compound’s binding affinity and specificity. Further studies are needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorobenzyl)-3-(4-methoxyphenyl)-1,2,4-triazine
  • 4-(2-chlorobenzyl)-6-(4-methoxyphenyl)-1,2,4-triazine
  • 2-(4-methoxyphenyl)-3-(2-chlorobenzyl)-1,2,4-triazine

Uniqueness

6-(2-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H15ClN4O2

Molecular Weight

342.8 g/mol

IUPAC Name

6-[(2-chlorophenyl)methyl]-3-(4-methoxyanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H15ClN4O2/c1-24-13-8-6-12(7-9-13)19-17-20-16(23)15(21-22-17)10-11-4-2-3-5-14(11)18/h2-9H,10H2,1H3,(H2,19,20,22,23)

InChI Key

ZBMFTFAJAFULFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3Cl

Origin of Product

United States

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